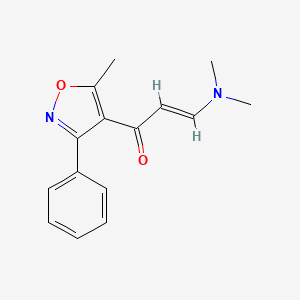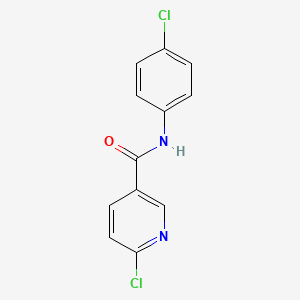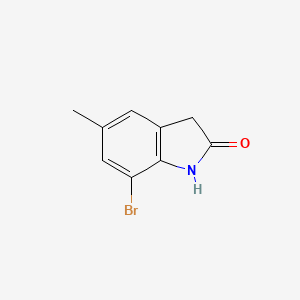
7-Bromo-5-methylindolin-2-one
Vue d'ensemble
Description
7-Bromo-5-methylindolin-2-one is a chemical compound that is part of the indoline family, which are heterocyclic organic compounds. The presence of a bromine atom at the 7th position and a methyl group at the 5th position on the indoline scaffold suggests that this compound could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related brominated indoline compounds has been explored in various studies. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione demonstrates the potential for nucleophilic substitution reactions to introduce various functional groups into the indoline framework . Similarly, the one-pot synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones indicates that brominated indolines can be synthesized efficiently through intramolecular cyclization processes . These methods highlight the synthetic versatility of brominated indoline derivatives, including 7-Bromo-5-methylindolin-2-one.
Molecular Structure Analysis
The molecular structure of brominated indoline derivatives can be significantly influenced by the nature of the substituents. For example, the crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and its hexyl-substituted counterpart show how changes in substituents can lead to different molecular conformations and crystal packing . This suggests that the molecular structure of 7-Bromo-5-methylindolin-2-one could also exhibit unique conformational and crystalline properties.
Chemical Reactions Analysis
Brominated indoline derivatives can undergo various chemical reactions. For instance, the photolytic properties of N-acyl-7-nitroindolines, which are structurally related to 7-Bromo-5-methylindolin-2-one, have been studied for their potential as photocleavable protecting groups . This indicates that 7-Bromo-5-methylindolin-2-one may also participate in photochemical reactions. Additionally, the reactivity of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one under different conditions, leading to various rearrangement products, demonstrates the potential for brominated indolines to engage in complex transformations .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 7-Bromo-5-methylindolin-2-one are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the synthesis and characterization of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which shares structural similarities with 7-Bromo-5-methylindolin-2-one, include techniques such as IR, ^1HNMR, MS, and elemental analysis to confirm its structure . These techniques could be applied to determine the physical and chemical properties of 7-Bromo-5-methylindolin-2-one, such as its melting point, solubility, and stability.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Intermediate for PI3K/mTOR Inhibitors : A compound structurally related to 7-Bromo-5-methylindolin-2-one was synthesized as an important intermediate in many PI3K/mTOR inhibitors, highlighting its potential utility in the synthesis of biologically active molecules (Lei et al., 2015).
- Photochromic Compounds : Derivatives of bromo-substituted quinolines have been used to synthesize new photochromic compounds, indicating the potential of 7-Bromo-5-methylindolin-2-one in materials science for applications requiring light-responsive materials (Voloshin et al., 2008).
Biological Activities
- Antibacterial Activity : Compounds related to 7-Bromo-5-methylindolin-2-one have been synthesized and evaluated for their antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, suggesting possible antimicrobial applications (Hayashi et al., 2002).
- Enhancing Acetylcholine-Induced Glutamate Release : A study on 5-hydroxyindole, which shares some structural similarities with 7-Bromo-5-methylindolin-2-one, demonstrated its potential to potentiate alpha 7 nicotinic acetylcholine receptor-mediated responses, suggesting a role in modulating neurotransmitter release (Zwart et al., 2002).
Potential Applications in Drug Discovery
- Synthesis of Isoindolinones : A Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones was developed, using methods that could potentially be applicable to the synthesis or modification of 7-Bromo-5-methylindolin-2-one for drug discovery purposes (Gogoi et al., 2014).
Safety and Hazards
Orientations Futures
There is a paper titled “Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins” that discusses the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins . This indicates that there is ongoing research into the potential applications of compounds like 7-Bromo-5-methylindolin-2-one.
Mécanisme D'action
Target of Action
7-Bromo-5-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-5-methylindolin-2-one may also interact with various targets.
Mode of Action
Indole derivatives are known to exert their effects through various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities
Pharmacokinetics
The compound’s molecular weight is 226.07 , which may influence its pharmacokinetic properties.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that 7-Bromo-5-methylindolin-2-one may have similar effects.
Propriétés
IUPAC Name |
7-bromo-5-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-6-4-8(12)11-9(6)7(10)3-5/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQQHRJVQKHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methylindolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



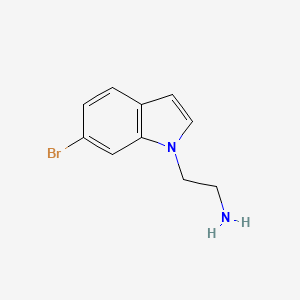


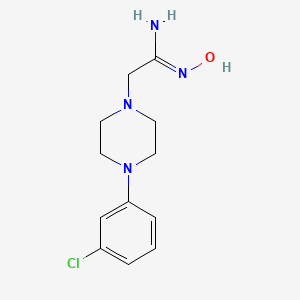

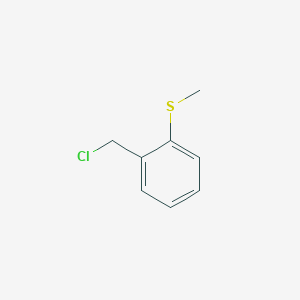


![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)
![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)
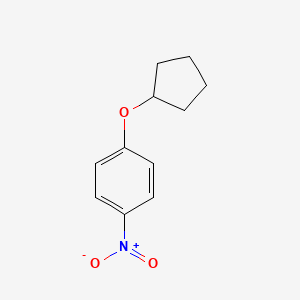
![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)
